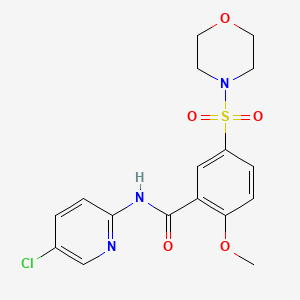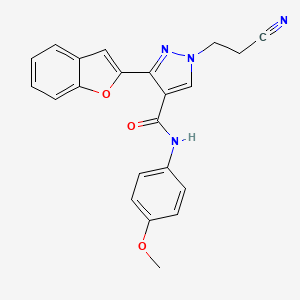
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用机制
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide targets the histone demethylase JMJD3, which plays a critical role in the epigenetic regulation of gene expression. JMJD3 is involved in the removal of methyl groups from histone H3 lysine 27, which leads to the activation of pro-inflammatory genes. This compound inhibits the activity of JMJD3 by binding to its catalytic domain, which prevents the demethylation of histone H3 lysine 27 and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to suppress inflammation by reducing the production of pro-inflammatory cytokines. This compound has also been found to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of pro-inflammatory gene expression. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on normal cell function and gene expression are not well understood and require further investigation.
未来方向
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One potential application is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cell function and gene expression. Another area of research is the development of more potent and selective inhibitors of JMJD3, which could lead to improved therapeutic outcomes. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, should be explored.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. This intermediate is then reacted with 2-methoxy-5-(4-morpholinylsulfonyl)aniline in the presence of a base to yield this compound. The purity and yield of the final product can be improved by recrystallization and column chromatography.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to suppress inflammation by reducing the production of pro-inflammatory cytokines. This compound has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by reducing the accumulation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-15-4-3-13(27(23,24)21-6-8-26-9-7-21)10-14(15)17(22)20-16-5-2-12(18)11-19-16/h2-5,10-11H,6-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRQBQCUHKJNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)
![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)